

Benzyl tetrahydro-2H-pyran-4-carboxylate structure

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Benzyl tetrahydro-2H-pyran-4-carboxylate*

Cat. No.: *B1290441*

[Get Quote](#)

An In-depth Technical Guide to **Benzyl Tetrahydro-2H-pyran-4-carboxylate**

Introduction

Benzyl tetrahydro-2H-pyran-4-carboxylate is a heterocyclic organic compound that serves as a crucial intermediate in the fields of organic synthesis and medicinal chemistry. Its structure, combining a stable tetrahydropyran (THP) ring with a benzyl ester functional group, makes it a versatile building block for the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs) and other fine chemicals.^[1] The tetrahydropyran moiety is a common feature in many natural products and is often incorporated into drug candidates to modulate properties such as solubility and metabolic stability. The benzyl group, on the other hand, functions as a common and readily cleavable protecting group for the carboxylic acid. This guide provides a comprehensive overview of the compound's structure, properties, synthesis, and applications for professionals in research and drug development.

Chemical Structure and Properties

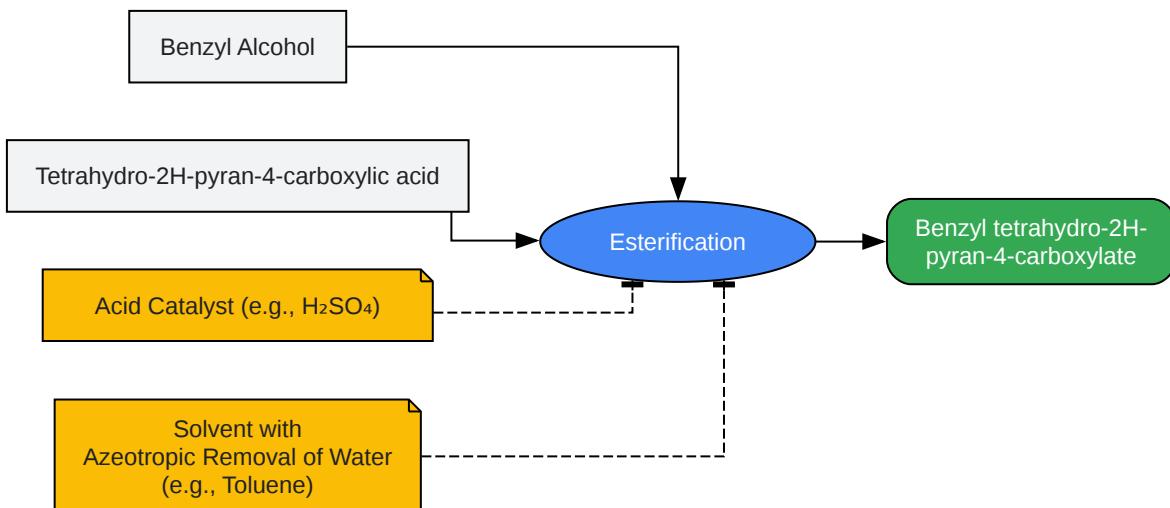

The molecular structure consists of a tetrahydropyran ring where the carboxylate group is attached at the 4-position. This carboxylate group is esterified with a benzyl group. This arrangement makes it a valuable reagent in drug discovery and for the synthesis of various heterocyclic compounds.^[1]

Table 1: Physicochemical Properties of **Benzyl Tetrahydro-2H-pyran-4-carboxylate**

Property	Value	Reference
CAS Number	871022-58-1	[1][2][3]
Molecular Formula	C ₁₃ H ₁₆ O ₃	[1][2][4]
Molecular Weight	220.26 g/mol	[1][4]
IUPAC Name	benzyl oxane-4-carboxylate	[3]
Synonyms	Tetrahydro-2H-pyran-4-carboxylic acid benzyl ester	[2][3]
Purity	Typically ≥95.0%	[1]
Storage Conditions	2-8°C, dry, sealed environment	[1]

Synthesis

The primary method for synthesizing **benzyl tetrahydro-2H-pyran-4-carboxylate** is through the esterification of tetrahydro-2H-pyran-4-carboxylic acid with benzyl alcohol. This reaction is typically catalyzed by a strong acid.

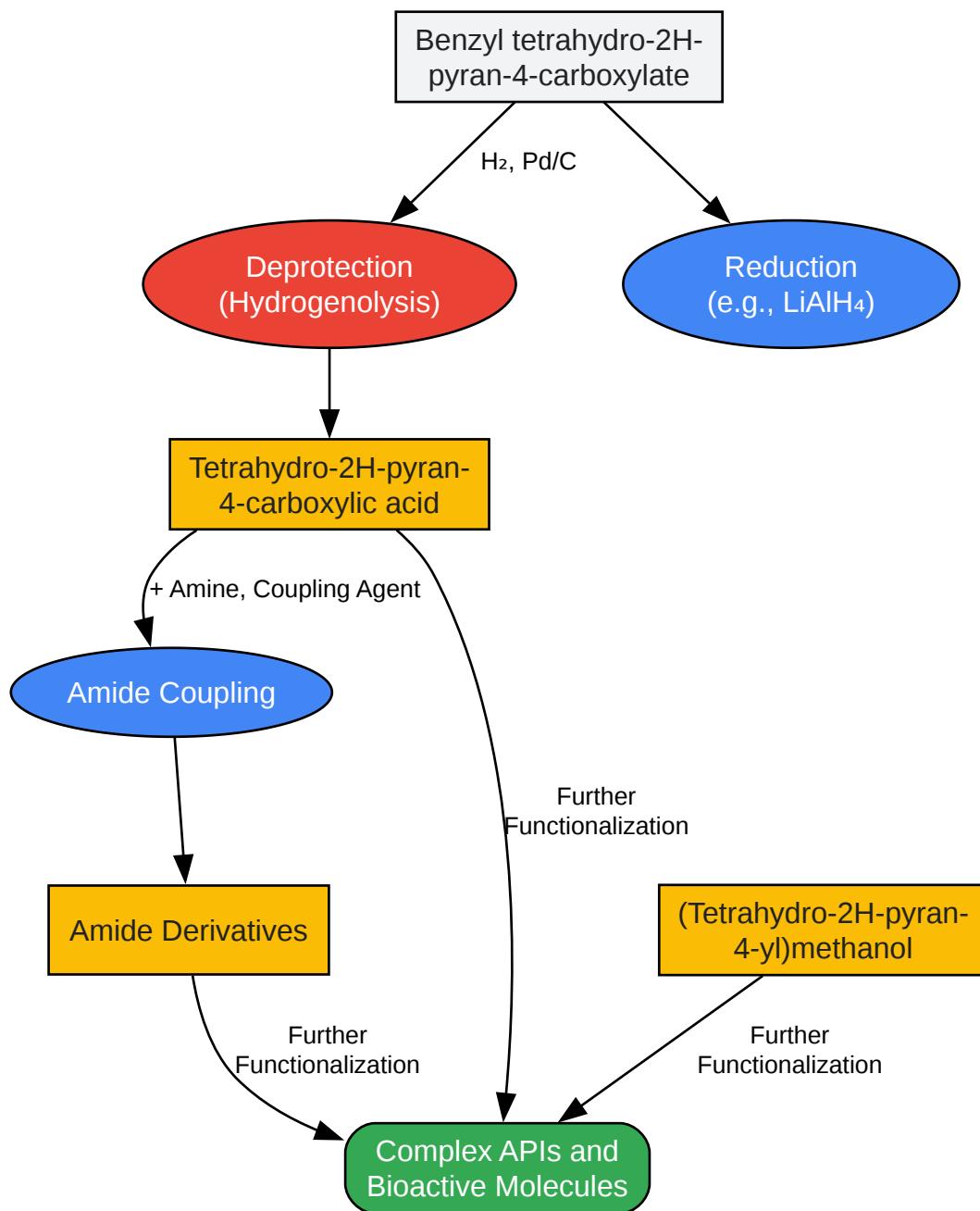
[Click to download full resolution via product page](#)

Caption: Proposed workflow for the synthesis of **Benzyl tetrahydro-2H-pyran-4-carboxylate**.

Experimental Protocol: Fischer Esterification

This protocol describes a general procedure for the synthesis of **benzyl tetrahydro-2H-pyran-4-carboxylate**.

- Reaction Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add tetrahydro-2H-pyran-4-carboxylic acid (1.0 eq), benzyl alcohol (1.1 eq), and a suitable solvent such as toluene (approx. 0.2 M concentration).
- Catalyst Addition: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid (0.02-0.05 eq).
- Reaction Execution: Heat the mixture to reflux. The reaction progress is monitored by observing the collection of water in the Dean-Stark trap. The reaction is typically complete within 4-12 hours.
- Workup: After the reaction mixture has cooled to room temperature, it is washed sequentially with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by water and brine.
- Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude product can be purified by vacuum distillation or column chromatography on silica gel to yield the pure **benzyl tetrahydro-2H-pyran-4-carboxylate**.


Applications in Research and Drug Development

This compound is primarily used as an intermediate or building block in multi-step organic syntheses.^[1] Its utility stems from the distinct properties of its constituent parts.

- As a Protected Carboxylic Acid: The benzyl ester serves as a robust protecting group for the carboxylic acid functionality. It is stable to a wide range of reaction conditions but can be

selectively removed via catalytic hydrogenolysis (e.g., H₂, Pd/C), which cleaves the benzyl group to liberate the free carboxylic acid without affecting many other functional groups.

- As a Tetrahydropyran Building Block: The tetrahydropyran ring is a privileged scaffold in medicinal chemistry. Its incorporation into a molecule can enhance aqueous solubility, improve metabolic stability, and provide a three-dimensional framework for orienting other functional groups to interact with biological targets.
- Intermediate for API Synthesis: The compound is listed as a reagent for drug discovery and neurological research.^[1] The free carboxylic acid (after deprotection) or the ester itself can be used in further transformations like amide bond formation or reduction to an alcohol, enabling the synthesis of a diverse array of more complex molecules.

[Click to download full resolution via product page](#)

Caption: Logical relationships showing the compound as a versatile chemical intermediate.

Spectroscopic and Analytical Data

While specific, experimentally verified spectra for this compound are not widely published, its structure allows for the prediction of key spectroscopic features.

Table 2: Predicted Spectroscopic Characteristics

Technique	Expected Signals	Notes
¹ H NMR	<p>δ 7.3-7.4 ppm (m, 5H): Aromatic protons of the benzyl group.</p> <p>δ 5.1 ppm (s, 2H): Methylene protons of the benzyl group (-CH₂-Ph).</p> <p>δ 3.4-4.0 ppm (m, 4H): Protons on the tetrahydropyran ring adjacent to the oxygen atom (-O-CH₂-).</p> <p>δ 2.5-2.7 ppm (m, 1H): Methine proton at the 4-position of the ring (-CH-COO-).</p> <p>δ 1.7-1.9 ppm (m, 4H): Methylene protons on the tetrahydropyran ring (-CH₂-).</p>	Chemical shifts are approximate and depend on the solvent used.
¹³ C NMR	<p>δ ~175 ppm: Carbonyl carbon of the ester.</p> <p>δ 128-136 ppm: Aromatic carbons of the benzyl group.</p> <p>δ ~67 ppm: Methylene carbon of the benzyl group (-CH₂-Ph).</p> <p>δ ~66 ppm: Carbons on the tetrahydropyran ring adjacent to the oxygen.</p> <p>δ ~40 ppm: Methine carbon at the 4-position of the ring.</p> <p>δ ~28 ppm: Methylene carbons on the tetrahydropyran ring.</p>	Provides a carbon framework consistent with the proposed structure.
IR (Infrared)	<p>~1735 cm⁻¹: Strong C=O stretch of the ester.</p> <p>~1100-1250 cm⁻¹: C-O stretching vibrations (ester and ether).</p> <p>~2850-3000 cm⁻¹: C-H stretches of aliphatic and aromatic groups.</p>	Confirms the presence of key functional groups.

Biological Context

There is no specific biological activity reported for **benzyl tetrahydro-2H-pyran-4-carboxylate** itself, as it is primarily regarded as a synthetic intermediate. However, the broader class of pyran and benzopyran derivatives exhibits a wide range of biological activities, including anticancer, antibacterial, antifungal, and antioxidant properties.^{[5][6]} The presence of this compound in catalogues for "Neurological Research Reagents" suggests its utility in constructing novel molecules aimed at targets within the central nervous system. The development of new compounds from this building block could lead to the discovery of novel therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Benzyl tetrahydro-2H-pyran-4-carboxylate [myskinrecipes.com]
- 2. chembk.com [chembk.com]
- 3. bocsci.com [bocsci.com]
- 4. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Antiproliferative Activity of Benzopyran-4-One-Isoxazole Hybrid Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Benzyl tetrahydro-2H-pyran-4-carboxylate structure]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1290441#benzyl-tetrahydro-2h-pyran-4-carboxylate-structure\]](https://www.benchchem.com/product/b1290441#benzyl-tetrahydro-2h-pyran-4-carboxylate-structure)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com